molecular formula C15H10BrF3O2 B8175250 Benzyl 3-bromo-5-(trifluoromethyl)benzoate

Benzyl 3-bromo-5-(trifluoromethyl)benzoate

Cat. No.: B8175250
M. Wt: 359.14 g/mol
InChI Key: MWCROOHCNHMYAJ-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of aromatic esters It features a benzyl group attached to a benzoate moiety, which is further substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-bromo-5-(trifluoromethyl)benzoate typically involves the esterification of 3-bromo-5-(trifluoromethyl)benzoic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to form the corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 3-bromo-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Benzyl 3-bromo-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in halogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity towards biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • Methyl 3-bromo-5-(trifluoromethyl)benzoate
  • 3-(Trifluoromethyl)benzyl bromide

Uniqueness

Benzyl 3-bromo-5-(trifluoromethyl)benzoate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological properties. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to participate in specific molecular interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl 3-bromo-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O2/c16-13-7-11(6-12(8-13)15(17,18)19)14(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCROOHCNHMYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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